molecular formula C11H16N2O B14838919 (5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine

(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine

Cat. No.: B14838919
M. Wt: 192.26 g/mol
InChI Key: TWUYEJZBTOMYFU-UHFFFAOYSA-N
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Description

(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 5-position and an ethyl group at the 2-position, along with a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of Substituents: The cyclopropoxy and ethyl groups are introduced at the 5- and 2-positions of the pyridine ring, respectively, through substitution reactions.

    Attachment of the Methanamine Group: The methanamine group is attached to the 3-position of the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridin-2-yl-methanones, reduced pyridine derivatives, and substituted pyridine compounds.

Scientific Research Applications

(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(5-cyclopropyloxy-2-ethylpyridin-3-yl)methanamine

InChI

InChI=1S/C11H16N2O/c1-2-11-8(6-12)5-10(7-13-11)14-9-3-4-9/h5,7,9H,2-4,6,12H2,1H3

InChI Key

TWUYEJZBTOMYFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)OC2CC2)CN

Origin of Product

United States

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